molecular formula C16H22N4O8S B12513089 2,3-Dimethyl-5-nitroaniline hemisulfate

2,3-Dimethyl-5-nitroaniline hemisulfate

Cat. No.: B12513089
M. Wt: 430.4 g/mol
InChI Key: NFNQVFSUSCAHDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dimethyl-5-nitroaniline hemisulfate typically involves several steps, including nitration, sulfonation, and subsequent purification processes. The nitration of 2,3-dimethylaniline is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using sulfuric acid to form the hemisulfate salt. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,3-Dimethyl-5-nitroaniline hemisulfate undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethyl-5-nitroaniline hemisulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-nitroaniline hemisulfate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities .

Comparison with Similar Compounds

2,3-Dimethyl-5-nitroaniline hemisulfate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H22N4O8S

Molecular Weight

430.4 g/mol

IUPAC Name

2,3-dimethyl-5-nitroaniline;sulfuric acid

InChI

InChI=1S/2C8H10N2O2.H2O4S/c2*1-5-3-7(10(11)12)4-8(9)6(5)2;1-5(2,3)4/h2*3-4H,9H2,1-2H3;(H2,1,2,3,4)

InChI Key

NFNQVFSUSCAHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)N)[N+](=O)[O-].CC1=CC(=CC(=C1C)N)[N+](=O)[O-].OS(=O)(=O)O

Origin of Product

United States

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